2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid is a compound with a unique structure that includes an ethylamino group, a methyl group, and a pyrazolyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylamine with a suitable precursor, followed by the introduction of the pyrazolyl group through a nucleophilic substitution reaction. The final step involves the formation of the butanoic acid moiety under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The ethylamino and pyrazolyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid
- 2-(Ethylamino)-2-methyl-4-(1h-imidazol-1-yl)butanoic acid
- 2-(Ethylamino)-2-methyl-4-(1h-thiazol-1-yl)butanoic acid
Uniqueness
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid is unique due to the presence of the pyrazolyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by an ethylamino group and a pyrazole ring, which contribute to its pharmacological properties. Its potential applications include roles as an androgen receptor antagonist, anti-inflammatory, analgesic, and possibly as an antimicrobial agent.
Chemical Structure and Properties
The molecular formula for this compound is C10H16N4O2, with a molecular weight of approximately 224.26 g/mol. The structure features a butanoic acid backbone, which is essential for its biological activity.
1. Androgen Receptor Antagonism
Research indicates that this compound may act as an androgen receptor antagonist , making it a candidate for the treatment of prostate cancer. Studies have demonstrated its ability to bind to androgen receptors, thus inhibiting their activity and potentially reducing tumor growth associated with androgen signaling .
2. Anti-inflammatory and Analgesic Properties
The compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies have shown that it can reduce inflammation markers in various cell lines, suggesting its utility in pain management therapies .
3. Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties . Preliminary assays indicate effectiveness against certain bacterial strains, although further investigation is necessary to fully characterize this aspect .
The mechanisms through which this compound exerts its biological effects are under active investigation. Key areas of focus include:
- Binding Affinity : Studies are being conducted to determine the binding affinity of the compound to various biological targets, including enzymes and receptors involved in inflammation and cancer progression.
- Signaling Pathways : Understanding how this compound influences signaling pathways related to pain and inflammation will be crucial for elucidating its therapeutic potential .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct pharmacological profiles. The following table summarizes some related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-(5-Methyl-1H-pyrazol-1-yl)acetamide | Pyrazole derivative | Potential anti-inflammatory and analgesic properties |
4,5-Dihydro-1H-pyrazole derivatives | Contains dihydro-pyrazole structure | Known for diverse pharmacological activities |
3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid | Aryl-substituted pyrazole derivative | Highly potential COX inhibitors |
The unique combination of the ethylamino group with the pyrazole ring in this compound enhances its pharmacological profile compared to other derivatives .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study evaluating the anti-inflammatory effects showed that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines in vitro.
- Another investigation focused on its potential as an androgen receptor antagonist demonstrated promising results in prostate cancer cell lines, indicating reduced cell proliferation upon treatment .
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-4-pyrazol-1-ylbutanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-11-10(2,9(14)15)5-8-13-7-4-6-12-13/h4,6-7,11H,3,5,8H2,1-2H3,(H,14,15) |
InChI Key |
HYHKRVIOMDKMCR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CCN1C=CC=N1)C(=O)O |
Origin of Product |
United States |
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